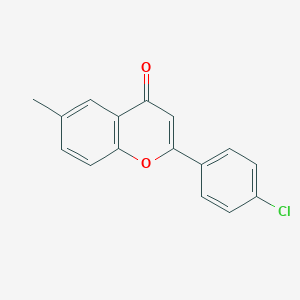

4'-Chloro-6-methylflavone

Overview

Description

Molecular Structure Analysis

The molecular structure of 4’-Chloro-6-methylflavone consists of 16 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Chloro-6-methylflavone include a molecular weight of 270.71 g/mol, a computed XLogP3 value of 4.5, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass of the compound are both 270.0447573 g/mol .Scientific Research Applications

Positive Modulation of GABA Receptors

6-Methylflavone, a structural relative of 4'-Chloro-6-methylflavone, has been identified as a positive allosteric modulator at human recombinant α1β2γ2L and α1β2 GABAA receptors. This modulation is not mediated by high-affinity benzodiazepine sites, indicating a unique interaction profile with the receptor complex (Hall et al., 2004).

Interaction with Benzodiazepine Binding Sites

6-Chloro-3'-nitroflavone, another closely related compound, interacts with the benzodiazepine binding sites of the GABAA receptor. Despite this interaction, it does not exhibit traditional benzodiazepine-like effects such as anxiolysis or sedation, but it does antagonize the effects of diazepam (Viola et al., 2000).

Flavonoid Derivatives Synthesis and Analysis

Research into the synthesis and analysis of flavonoid derivatives like 3-methylflavone-8-carboxylic acid reveals insights into the manufacture of these compounds and their potential industrial applications. High-performance liquid chromatographic methods are used for the separation of impurities and for synthetic control analysis in the production of these compounds (Qiao et al., 2009).

Anti-Fungal and Anti-Leukemia Properties

Certain 6-C-methyl flavonoids isolated from plants like Pinus densata have shown promising results in inhibiting the proliferation and promoting the apoptosis of leukemia cells. These compounds demonstrate significant anticancer activity, potentially through mitochondrial caspase-3-dependent apoptosis pathways (Yue et al., 2013).

Mechanism of Action

- Specifically, 2’-Cl-6MF potentiates GABA-elicited currents at α2β2/3γ2L and α3β2/3γ2L GABA-A receptor subtypes . This potentiation enhances the inhibitory effects of GABA, leading to reduced neuronal excitability.

- The compound’s binding mechanism has been rationalized through molecular docking studies , which confirm its involvement at the benzodiazepine (BDZs) site of GABA-A receptors .

Target of Action

Mode of Action

Result of Action

Biochemical Analysis

Biochemical Properties

It is known that flavonoids can interact with various enzymes and proteins . For instance, 2’-chloro-6-methylflavone has been shown to potentiate GABA-elicited currents at α2β2/3γ2L and α3β2/3γ2L GABA-A receptor subtypes .

Molecular Mechanism

It has been suggested that 2’-chloro-6-methylflavone exerts its effects at the molecular level through binding interactions with GABA-A receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of 28°C .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4’-Chloro-6-methylflavone in animal models. A study has shown that 2’-chloro-6-methylflavone significantly enhanced the paw withdrawal threshold and decreased mechanical allodynia in rats when administered at doses of 30 and 100 mg/kg .

Transport and Distribution

It is known that the distribution of drugs is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

It is known that the cells of eukaryotic organisms are elaborately subdivided into functionally-distinct membrane-bound compartments .

properties

IUPAC Name |

2-(4-chlorophenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCCOUBQBXXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349221 | |

| Record name | 4'-chloro-6-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60402-30-4 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60402-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-chloro-6-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

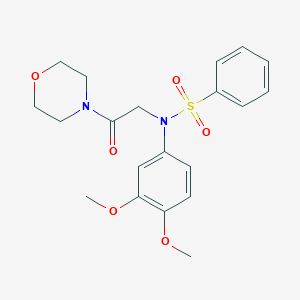

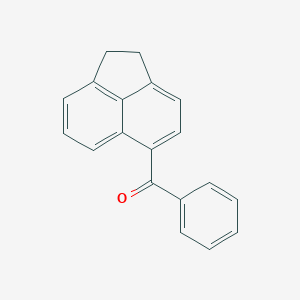

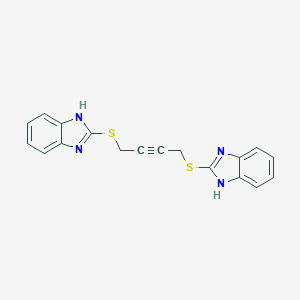

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)